Tert-butyl 4-bromo-3,5-dimethoxybenzoate

Description

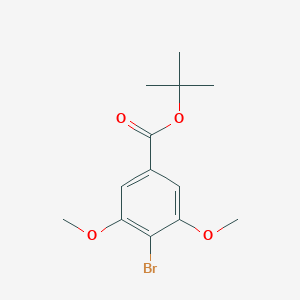

Structure

2D Structure

Properties

IUPAC Name |

tert-butyl 4-bromo-3,5-dimethoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BrO4/c1-13(2,3)18-12(15)8-6-9(16-4)11(14)10(7-8)17-5/h6-7H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAECIQRZECFONO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC(=C(C(=C1)OC)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00452782 | |

| Record name | TERT-BUTYL 4-BROMO-3,5-DIMETHOXYBENZOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00452782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

167830-43-5 | |

| Record name | TERT-BUTYL 4-BROMO-3,5-DIMETHOXYBENZOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00452782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Tert Butyl 4 Bromo 3,5 Dimethoxybenzoate

Retrosynthetic Analysis and Precursor Identification

A retrosynthetic analysis of tert-butyl 4-bromo-3,5-dimethoxybenzoate reveals that the primary disconnection is at the ester linkage. This suggests that the target molecule can be synthesized from a carboxylic acid precursor and a source of the tert-butyl group.

Related Ester Precursors (e.g., Methyl 4-bromo-3,5-dimethoxybenzoate)

In some synthetic strategies, it may be advantageous to first synthesize a more readily accessible ester, such as methyl 4-bromo-3,5-dimethoxybenzoate , which can then be converted to the desired tert-butyl ester via transesterification. The methyl ester serves as a stable and easily purifiable intermediate.

Synthesis of 4-Bromo-3,5-dimethoxybenzoic Acid and Related Analogues

The synthesis of 4-bromo-3,5-dimethoxybenzoic acid and its methyl ester analogue hinges on the effective bromination of a dimethoxybenzoic acid derivative.

Bromination Strategies for Dimethoxybenzoic Acid Derivatives

The introduction of a bromine atom at the 4-position of the 3,5-dimethoxybenzoyl system requires a regioselective bromination method. The two methoxy (B1213986) groups are ortho, para-directing, and strongly activating, making the aromatic ring susceptible to electrophilic substitution.

Research has shown that the bromination of methyl 3,5-dimethoxybenzoate can be achieved with high regioselectivity. The methoxy groups direct the incoming electrophile (bromine) to the positions ortho and para to them. Due to steric hindrance from the adjacent methoxy groups and the ester functionality, the para-position (C4) is the most favored site for substitution.

One effective method for the bromination of methyl 3,5-dimethoxybenzoate involves the use of N-bromosuccinimide (NBS) in a suitable solvent. Studies have demonstrated that this reaction proceeds efficiently to yield methyl 4-bromo-3,5-dimethoxybenzoate.

| Reactant | Reagent | Solvent | Time (h) | Temperature | Product | Yield (%) | Reference |

| Methyl 3,5-dimethoxybenzoate | N-Bromosuccinimide (NBS) | Acetonitrile (B52724) | 1 | Room Temp | Methyl 4-bromo-3,5-dimethoxybenzoate | Excellent | mdma.ch |

| Methyl 3,5-dimethoxybenzoate | Bromine | Acetic Acid | 1 | Room Temp | Methyl 4-bromo-3,5-dimethoxybenzoate | 56 | chemicalbook.com |

The synthesis of methyl 4-bromo-3,5-dimethoxybenzoate has also been reported starting from 4-bromo-3,5-dihydroxybenzoic acid. This method involves the methylation of both the hydroxyl and carboxylic acid groups. rsc.org

To ensure high yields and minimize the formation of polybrominated byproducts, the bromination reaction must be carried out under controlled conditions. This includes careful control of stoichiometry, temperature, and reaction time. The use of a mild brominating agent like NBS is often preferred over molecular bromine to enhance selectivity.

Alkylation and Etherification of Phenolic Precursors

A common and efficient strategy begins with a dihydroxylated benzoic acid derivative, which is subsequently alkylated to form the desired methoxy groups. This approach leverages the nucleophilicity of the phenolic hydroxyl groups.

The simultaneous methylation of both hydroxyl groups and the esterification of the carboxylic acid can be achieved in a one-pot reaction starting from 4-bromo-3,5-dihydroxybenzoic acid. A widely used and potent methylating agent for this transformation is dimethyl sulfate (B86663) (DMS).

A representative procedure involves dissolving 4-bromo-3,5-dihydroxybenzoic acid in a suitable polar aprotic solvent, such as dry acetone (B3395972). A base, typically an anhydrous carbonate like potassium carbonate (K₂CO₃), is added to deprotonate the phenolic hydroxyls, forming more nucleophilic phenoxides. Dimethyl sulfate is then introduced cautiously into the mixture. The reaction is heated to reflux for an extended period, often 24 hours, to ensure complete methylation and esterification. Upon completion, a standard workup involving filtration to remove inorganic salts and concentration of the filtrate is performed. The crude product, methyl 4-bromo-3,5-dimethoxybenzoate, can be purified by recrystallization from a solvent like ethanol (B145695), affording the product in high yields, often exceeding 90%.

Table 1: Example Protocol for O-Methylation and Esterification

| Reactant | Reagent/Solvent | Conditions | Product | Yield |

|---|---|---|---|---|

| 4-Bromo-3,5-dihydroxybenzoic Acid | Dimethyl Sulfate, K₂CO₃, Dry Acetone | Reflux, 24 h | Methyl 4-bromo-3,5-dimethoxybenzoate | 92% |

While dimethyl sulfate is highly effective, its high toxicity necessitates careful handling and has prompted research into safer alternatives and optimized conditions. Key parameters for optimization include the choice of methylating agent, base, solvent, and reaction temperature.

Methylating Agent: An increasingly popular alternative to dimethyl sulfate is dimethyl carbonate (DMC). DMC is a non-toxic, environmentally friendly reagent that can serve as both a reactant and a solvent. Methylation with DMC is often catalyzed by an organic base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), under reflux conditions. This method avoids the use of hazardous alkyl halides and the production of inorganic salt by-products. thieme.de

Base and Solvent: The choice of base is critical for efficient deprotonation of the phenolic groups. While inorganic bases like K₂CO₃ are common, organic bases such as DBU can offer better solubility in certain organic solvents and promote the reaction under milder conditions. thieme.de The solvent must be inert to the reaction conditions and capable of dissolving the starting materials. Polar aprotic solvents like acetone, DMF, or acetonitrile are frequently employed.

Temperature and Time: Reaction kinetics are highly dependent on temperature. While refluxing is common to drive the reaction to completion, optimizing for the lowest effective temperature can minimize side reactions. Reaction times can be significantly reduced through the use of microwave irradiation, which can accelerate the rate of reaction for O-methylation processes.

Esterification Approaches to this compound

The introduction of the tert-butyl ester is a crucial step, often performed after the aromatic ring has been appropriately substituted. The bulky tert-butyl group serves as an excellent protecting group for the carboxylic acid, as it is stable to a wide range of nucleophilic and reducing conditions but can be easily removed under acidic conditions. researchgate.net

Direct esterification involves the reaction of 4-bromo-3,5-dimethoxybenzoic acid with tert-butanol (B103910). Due to the steric hindrance of tert-butanol, this reaction typically does not proceed efficiently under standard Fischer esterification conditions (catalytic mineral acid). researchgate.net More specialized methods are required to activate the carboxylic acid.

One approach involves the use of coupling agents. The carboxylic acid can be reacted with 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) in the presence of 1-hydroxybenzotriazole (HOBt) to form a reactive benzotriazole ester intermediate in situ. This activated intermediate is then treated with tert-butanol, often with a base catalyst like 4-(dimethylamino)pyridine (DMAP), to yield the desired tert-butyl ester. google.com

Another method for direct esterification employs a sulfonic acid cation exchange resin, such as Amberlyst-15, as a heterogeneous catalyst. A study demonstrated the esterification of benzoic acid with tert-butanol in a non-aqueous solvent like diethyl ether at room temperature, providing a pathway to the tert-butyl ester, although yields may be modest. ijstr.org

Transesterification is a highly effective and common method for preparing tert-butyl esters when the corresponding methyl or ethyl ester is readily available. This two-step approach first involves the synthesis of a simple ester, such as methyl 4-bromo-3,5-dimethoxybenzoate (as described in section 2.2.2.1), followed by an exchange of the alkoxy group.

The reaction is typically carried out by treating the methyl ester with a strong base like potassium tert-butoxide (t-BuOK) or sodium tert-butoxide (NaOtBu) in an anhydrous solvent like diethyl ether or toluene (B28343). researchgate.netnii.ac.jp The tert-butoxide acts as both the source of the tert-butyl group and the catalyst. The reaction is an equilibrium process, but it can be driven to completion by using an excess of the alkali tert-butoxide or by removing the displaced alcohol (methanol). The reaction generally proceeds at room temperature.

Table 2: Transesterification Conditions Screening

| Base | Equivalents | Solvent | Time | Yield |

|---|---|---|---|---|

| NaOtBu | 2.5 | Toluene | 3-4 h | High |

| t-BuOK | - | Diethyl Ether | Ambient | Efficient |

Data adapted from general procedures for transesterification of methyl esters. researchgate.netnii.ac.jp

Besides direct esterification and transesterification, several other methods exist for installing a tert-butyl ester.

Reaction with Isobutylene (B52900): A classic method involves the acid-catalyzed addition of the carboxylic acid to isobutylene. The carboxylic acid is dissolved in a solvent like dichloromethane (B109758) or dioxane, a strong acid catalyst (e.g., concentrated sulfuric acid or p-toluenesulfonic acid) is added, and isobutylene gas is bubbled through the solution. researchgate.netresearchgate.netorganic-chemistry.org This method generates the tertiary carbocation from isobutylene, which is then trapped by the carboxylate.

Di-tert-butyl dicarbonate (Boc₂O): While primarily used for protecting amines, Boc₂O can be used to form tert-butyl esters from carboxylic acids in the presence of a suitable catalyst, such as DMAP. This method is often mild and effective. researchgate.netorganic-chemistry.org

tert-Butyl Acetate with Acid Catalysis: A modern, powerful, and safer method involves using tert-butyl acetate as both the solvent and the tert-butylating agent. organic-chemistry.orgcitedrive.com The reaction is catalyzed by a strong acid, with recent studies highlighting the efficacy of bis(trifluoromethanesulfonyl)imide (Tf₂NH). citedrive.comberkeley.edu This system allows for the conversion of various carboxylic acids into their tert-butyl esters in high yields and often under milder conditions than traditional methods. citedrive.com

Advanced Synthetic Transformations Relevant to Halo-dimethoxybenzoate Scaffolds

The chemical reactivity of scaffolds like this compound is largely defined by the aryl bromide moiety. This functionality serves as a versatile handle for introducing molecular complexity through various cross-coupling and functionalization reactions. Contemporary synthetic chemistry has seen significant progress in this area, particularly through the development of novel catalytic systems that operate under mild conditions with high efficiency and selectivity.

The functionalization of aryl halides is a cornerstone of modern organic synthesis. The merger of nickel catalysis with photoredox catalysis has emerged as a particularly powerful strategy for forming carbon-carbon and carbon-heteroatom bonds under mild conditions. rsc.orgrsc.org This dual catalytic approach circumvents many challenges associated with traditional cross-coupling methods, enabling the use of a wider range of coupling partners and functional groups. researchgate.nettcichemicals.com

In this paradigm, a photocatalyst, upon excitation by visible light, initiates a single-electron transfer (SET) process. researchgate.net This can generate radical species from various precursors or modulate the oxidation state of the nickel catalyst. nih.gov A common mechanistic pathway involves the reduction of a Ni(II) precatalyst to a catalytically active Ni(0) species. This Ni(0) complex then undergoes oxidative addition to the aryl halide (such as the bromo-dimethoxybenzoate scaffold) to form a Ni(II)-aryl intermediate. researchgate.netbeilstein-journals.org Concurrently, the photocatalyst can generate a carbon-centered radical from a suitable precursor (e.g., carboxylic acids, alkyl trifluoroborates). This radical is then captured by the Ni(II)-aryl complex, often forming a high-valent Ni(III) intermediate, which subsequently undergoes reductive elimination to furnish the desired cross-coupled product and regenerate a Ni(I) or Ni(0) species to continue the catalytic cycle. rsc.orgnih.gov

The advantages of using inexpensive and earth-abundant nickel salts, combined with the mild, light-driven conditions of photoredox catalysis, make this a highly attractive method for the late-stage functionalization of complex molecules. ucla.educhemrxiv.org This methodology has been successfully applied to a broad scope of aryl halides, including electron-rich and electron-deficient systems, as well as various heterocyclic halides. ucla.eduresearchgate.net The reaction tolerates a diverse array of functional groups, which is a significant advantage for complex molecule synthesis. researchgate.netchemrxiv.org

Table 1: Examples of Ni/Photoredox-Catalyzed C(sp²)–C(sp³) Cross-Coupling Reactions

| Aryl Halide Example | Alkyl Radical Precursor | Photocatalyst | Ni Catalyst | Product Type | Ref |

| 4-Bromotoluene | Cyclohexanecarboxylic acid | Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ | NiCl₂·glyme | 4-Cyclohexyltoluene | researchgate.net |

| 1-Bromo-4-methoxybenzene | Potassium (sec-butyl)trifluoroborate | Ir(ppy)₃ | NiCl₂(dtbbpy) | 1-Methoxy-4-(sec-butyl)benzene | nih.gov |

| 3-Bromopyridine | 4-Phenyl-1,4-dihydropyridine | Ir(ppy)₂-(dtbbpy)PF₆ | Ni(acac)₂ | 3-Benzylpyridine | researchgate.net |

| Methyl 4-iodobenzoate | N-(Acyloxy)phthalimide | Ru(bpy)₃Cl₂ | NiBr₂·diglyme | Methyl 4-alkylbenzoate | researchgate.net |

While not directly applied to the functionalization of the aryl bromide of this compound, enantioselective methodologies developed for analogous systems highlight the state-of-the-art in asymmetric catalysis. Rhodium-catalyzed hydrofunctionalization reactions of unsaturated systems like alkynes and allenes are powerful methods for constructing chiral molecules. nih.govacs.org These reactions involve the atom-economical addition of a nucleophile and a hydrogen atom across a π-system, often proceeding through rhodium-hydride and rhodium-π-allyl intermediates. nih.govnih.gov

For instance, the enantioselective hydroamination of allenes can be achieved using a rhodium catalyst paired with a chiral ligand. d-nb.info This provides access to valuable α-chiral allylic amines. Similarly, the hydroamination of internal alkynes with indolines, catalyzed by rhodium complexes, can yield branched N-allylic indolines with high regio- and enantioselectivity. nih.gov The choice of chiral ligand and additives is often crucial for achieving high levels of stereocontrol in these transformations. nih.govacs.org

These strategies, particularly those that construct chiral tertiary alcohols or amines, are conceptually relevant. nih.gov While the core scaffold of this compound lacks the typical unsaturated bonds for these specific hydrofunctionalizations, the principles of using chiral transition metal catalysts to create stereocenters can be broadly applied in the synthesis of complex, chiral derivatives starting from functionalized benzoate (B1203000) structures.

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains portions of all starting materials, represent a highly efficient strategy for building molecular complexity. rsc.orgfrontiersin.org Similarly, cascade reactions (or domino reactions) involve a sequence of intramolecular or intermolecular transformations where the product of one step becomes the substrate for the next, all occurring under the same reaction conditions without the isolation of intermediates. rsc.orgmdpi.com These approaches align with the principles of green chemistry by reducing waste, saving time, and minimizing purification steps. bit.edu.cn

For scaffolds like this compound, the aryl bromide unit is an ideal starting point for initiating such sequences. For example, a Heck reaction could be the first step in a cascade, followed by subsequent cyclization or trapping reactions. nih.govrsc.org Palladium-catalyzed four-component cascade cyclizations involving aryl iodides, alkynols, carbon monoxide, and amines have been developed to synthesize complex heterocyclic scaffolds bearing quaternary carbon centers. acs.org

Furthermore, the combination of photoredox and nickel catalysis has enabled the development of three-component cascade reactions. For instance, the alkylarylation of terminal alkynes can be achieved by coupling tertiary alcohol derivatives (as radical precursors), alkynes, and aryl bromides. nih.gov This methodology allows for the efficient synthesis of diverse trisubstituted alkenes. nih.gov Such strategies could be envisioned for the halo-dimethoxybenzoate scaffold to rapidly generate a library of complex and diverse derivatives from simple, readily available starting materials. researchgate.netnih.gov

Chemical Reactivity and Derivatization Strategies of Tert Butyl 4 Bromo 3,5 Dimethoxybenzoate

Reactivity at the Aryl Bromine Center

The bromine atom on the aromatic ring of tert-butyl 4-bromo-3,5-dimethoxybenzoate is a key handle for introducing molecular diversity. Its reactivity is primarily exploited through palladium-catalyzed cross-coupling reactions and other substitution pathways.

Cross-Coupling Reactions for C-C Bond Formation (e.g., Suzuki-Miyaura, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. While specific studies detailing the use of this compound in these reactions are not extensively documented in publicly available literature, the general principles of these reactions are well-established for a wide range of aryl bromides.

The Suzuki-Miyaura coupling , which pairs an organoboron reagent with an organohalide, is a widely used method for generating biaryl structures. The electron-donating methoxy (B1213986) groups on the benzene (B151609) ring of this compound can influence the rate-determining oxidative addition step of the catalytic cycle. Generally, electron-rich aryl bromides may exhibit slower reaction rates compared to their electron-deficient counterparts. However, the choice of palladium catalyst, ligand, and base can be optimized to achieve efficient coupling.

Similarly, the Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. This reaction is instrumental in the synthesis of aryl alkynes, which are important precursors for various organic materials and pharmaceuticals. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. The steric hindrance from the adjacent methoxy groups and the electronic nature of the ring can affect the efficiency of the coupling.

While specific data for this compound is scarce, the following table illustrates typical conditions for these reactions with analogous aryl bromides.

| Reaction | Catalyst System | Coupling Partner | Base | Solvent | Typical Yield (%) |

| Suzuki-Miyaura | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | Arylboronic acid or ester | K₂CO₃, Cs₂CO₃, or K₃PO₄ | Toluene (B28343), Dioxane, or DMF/H₂O | 70-95 |

| Sonogashira | Pd(PPh₃)₂Cl₂/CuI | Terminal Alkyne | Et₃N or Diisopropylamine | THF or DMF | 60-90 |

Table 1: Representative Conditions for Suzuki-Miyaura and Sonogashira Reactions of Aryl Bromides.

Carbon-Heteroatom Bond Formation (e.g., Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen and carbon-oxygen bonds. This reaction is a cornerstone of modern synthetic chemistry, allowing for the facile construction of arylamines and aryl ethers from aryl halides. The reaction of this compound with a variety of amines or alcohols, in the presence of a suitable palladium catalyst and a strong base, would be expected to yield the corresponding aniline (B41778) or phenoxy derivatives. The choice of phosphine (B1218219) ligand is crucial in these transformations and is often tailored to the specific substrates.

Nucleophilic Aromatic Substitution Pathways

Direct nucleophilic aromatic substitution (SNA) of the bromine atom in this compound is generally challenging under standard conditions. The electron-donating nature of the methoxy groups makes the aromatic ring less susceptible to attack by nucleophiles. For SNA to occur, the aromatic ring typically needs to be activated by strong electron-withdrawing groups, which are absent in this molecule. Therefore, metal-catalyzed processes are the preferred methods for the substitution of the bromine atom.

Transformations of the Ester Moiety

The tert-butyl ester group of the title compound offers both stability under certain conditions and the possibility of selective removal or transformation.

Hydrolysis to the Carboxylic Acid

The tert-butyl ester can be readily hydrolyzed to the corresponding carboxylic acid, 4-bromo-3,5-dimethoxybenzoic acid, under acidic conditions. This transformation is often achieved using trifluoroacetic acid (TFA) in a solvent such as dichloromethane (B109758) (DCM) at room temperature. The stability of the tert-butyl carbocation byproduct drives the reaction to completion. This deprotection strategy is advantageous as it avoids the harsh basic conditions that could potentially affect other functional groups in more complex molecules. The resulting carboxylic acid can then be engaged in a variety of subsequent reactions, such as amide bond formation.

| Reactant | Reagent | Solvent | Product | Typical Yield (%) |

| This compound | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 4-bromo-3,5-dimethoxybenzoic acid | >90 |

Table 2: Typical Conditions for the Hydrolysis of this compound.

Transesterification to Other Esters

Transesterification of the tert-butyl ester to other esters, such as methyl or ethyl esters, can be accomplished under acidic or basic conditions. Acid-catalyzed transesterification, for example with methanol (B129727) or ethanol (B145695) in the presence of a catalytic amount of a strong acid like sulfuric acid, can be employed. However, due to the stability of the tert-butyl group, forcing conditions may be required. Alternatively, a two-step process involving hydrolysis to the carboxylic acid followed by re-esterification using standard methods (e.g., Fischer esterification or reaction with an alkyl halide in the presence of a base) is often a more practical and higher-yielding approach.

Reduction to Alcohol Derivatives

The tert-butyl ester group of this compound can be chemically reduced to a primary alcohol. This transformation is a fundamental reaction in organic synthesis, converting the carboxyl group into a hydroxymethyl group (-CH₂OH).

The reduction of esters to primary alcohols requires the use of potent reducing agents. Reagents such as lithium aluminum hydride (LiAlH₄) are highly effective for this purpose. masterorganicchemistry.comdoubtnut.com Milder reagents, like sodium borohydride (B1222165) (NaBH₄), are generally not strong enough to reduce esters. doubtnut.comlibretexts.org The reaction proceeds via nucleophilic acyl substitution by a hydride ion, followed by a second hydride attack on the intermediate aldehyde, which is then quenched with a proton source (e.g., water) to yield the final alcohol product. pearson.com

For this compound, this reduction exclusively targets the ester function, leaving the bromo and dimethoxy substituents on the aromatic ring intact. The resulting product is (4-bromo-3,5-dimethoxyphenyl)methanol, a key building block for more complex molecules.

| Starting Material | Reagent | Product | Transformation |

|---|---|---|---|

| This compound | 1. LiAlH₄ 2. H₂O | (4-bromo-3,5-dimethoxyphenyl)methanol | Ester to Primary Alcohol |

Modifications of the Methoxy Groups

The two methoxy (-OCH₃) groups on the aromatic ring are significant for directing reactivity and can themselves be targets for chemical modification. These ether linkages can be cleaved or can be used to influence reactions at adjacent positions on the ring.

Demethylation Reactions

Demethylation is the process of removing the methyl group from a methoxy moiety, converting it into a hydroxyl group (-OH). This reaction is crucial for synthesizing phenols and polyphenolic compounds. The cleavage of these aryl methyl ethers is typically achieved under harsh conditions using strong Lewis acids or proton acids.

Reagents like aluminum chloride (AlCl₃), often in combination with nucleophiles like iodides or thiols, are commonly employed for this purpose. google.comresearchgate.net The Lewis acid coordinates to the ether oxygen, weakening the carbon-oxygen bond and facilitating nucleophilic attack on the methyl group. The reaction can potentially proceed in a stepwise manner to yield the mono-demethylated or di-demethylated product. Achieving selective removal of just one methyl group can be challenging and often results in a mixture of products.

| Starting Material | Reagent | Potential Products | Transformation |

|---|---|---|---|

| This compound | e.g., AlCl₃, BBr₃ | Tert-butyl 4-bromo-3-hydroxy-5-methoxybenzoate | Mono-demethylation |

| Tert-butyl 4-bromo-3,5-dihydroxybenzoate | Di-demethylation |

Stereoselective Modifications Adjacent to Alkoxy Moieties

The methoxy groups strongly influence the reactivity of the adjacent carbon atoms on the benzene ring (the C2 and C6 positions). A key strategy for functionalizing these positions is directed ortho-metalation (DoM). wikipedia.org In this reaction, the heteroatom of the directing group (the oxygen of the methoxy group) coordinates to an organolithium reagent, such as n-butyllithium. semanticscholar.org This coordination directs the strong base to deprotonate the nearest (ortho) position on the ring, creating a highly reactive aryllithium intermediate. wikipedia.orgias.ac.in

This nucleophilic intermediate can then react with a wide range of electrophiles to introduce new substituents at the C2 and/or C6 positions. The methoxy groups are powerful directing groups for this transformation. semanticscholar.org While the standard DoM reaction is not inherently stereoselective, stereoselectivity can be induced by using chiral electrophiles or by incorporating chiral ligands into the organolithium base. This strategy opens a pathway to creating complex, chiral molecules by precisely modifying the positions adjacent to the methoxy groups.

| Starting Material | Reagents | Intermediate | General Product | Transformation |

|---|---|---|---|---|

| This compound | 1. n-BuLi 2. Electrophile (E⁺) | Ortho-lithiated species | Tert-butyl 4-bromo-2-(E)-3,5-dimethoxybenzoate | Directed ortho-functionalization |

Applications in Complex Molecule and Bioactive Compound Synthesis

Utilization as a Building Block in Pharmaceutical Chemistry

In the realm of medicinal chemistry, the quest for novel therapeutic agents is relentless. Tert-butyl 4-bromo-3,5-dimethoxybenzoate serves as a crucial scaffold for the synthesis of various biologically active molecules.

Stilbenes, a class of naturally occurring and synthetic compounds characterized by a 1,2-diphenylethylene core, are known for their wide range of pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities. thepharmajournal.comscispace.com The synthesis of novel stilbene (B7821643) derivatives often employs versatile building blocks to introduce specific functionalities that can enhance their biological effects.

Research has shown that stilbene derivatives can act as potent anticancer agents by interfering with microtubule dynamics. nih.gov Compounds like combretastatin (B1194345) A-4, a natural cis-stilbene, exhibit significant cytotoxic properties by binding to tubulin and inhibiting its polymerization, a critical process in cell division. nih.gov The development of synthetic stilbene analogs is a major focus in cancer research, aiming to create new agents with improved anti-mitotic activity. nih.gov The structural features of this compound make it a suitable precursor for creating stilbene derivatives with potential kinase inhibitory and anti-inflammatory activities, which are key targets in cancer and inflammatory disease therapies. scispace.com

Benzofused heterocyclic compounds are a cornerstone of pharmaceutical chemistry, with many approved drugs containing these structural motifs. The synthesis of these complex ring systems often requires meticulously designed starting materials. While direct evidence of this compound's use in synthesizing benzofused heterocycles is not extensively detailed in the provided search results, its chemical structure is amenable to reactions commonly used to construct such scaffolds. The presence of the bromo group allows for palladium-catalyzed cross-coupling reactions, a powerful tool for forming carbon-carbon and carbon-heteroatom bonds essential for building fused ring systems.

Natural products have historically been a rich source of inspiration for drug discovery. The total synthesis of complex natural products is a significant challenge in organic chemistry that validates synthetic strategies and provides access to larger quantities of these compounds for biological evaluation.

Bromophenols, which are important secondary metabolites in marine algae, and their derivatives are potential candidates for drug development due to their antioxidant, anticancer, anti-diabetic, and anti-inflammatory activities. mdpi.com The synthesis of a biologically active, naturally occurring bromophenol, 3,4-dibromo-5-[2-bromo-3,4-dihydroxy-6-(methoxymethyl)benzyl]benzene-1,2-diol, has been achieved starting from (3-bromo-4,5-dimethoxyphenyl)methanol, a compound structurally related to this compound. researchgate.net This highlights the utility of such brominated and methoxylated benzene (B151609) derivatives as key intermediates in the multi-step synthesis of complex natural products.

Applications in Material Science

The unique electronic and structural properties of aromatic compounds are often exploited in the development of advanced materials. The presence of a bromine atom and electron-rich methoxy (B1213986) groups in this compound suggests its potential utility in material science, particularly in the field of nonlinear optics.

The study of brominated benzaldehydes has revealed that the bromine atom can have a beneficial effect on the nonlinear third-order susceptibility of these materials. acs.orgnih.gov Research on various bromo-substituted organic conjugated compounds, including stilbenes, has shown that the bromo group can significantly improve the molecular first-order hyperpolarizabilities and reduce dipole-dipole interactions between molecules. rsc.orgresearchgate.net This can lead to enhanced second-harmonic generation (SHG) efficiency, a key property for nonlinear optical materials. rsc.orgresearchgate.net These findings suggest that derivatives of this compound could be promising candidates for the development of new organic materials with applications in optical data communications and processing. jhuapl.edu

Table 1: Potential Applications of Brominated Aromatic Compounds in Material Science

| Application Area | Relevant Properties | Potential Compound Class |

|---|---|---|

| Nonlinear Optics | High second-harmonic generation (SHG) efficiency, enhanced molecular hyperpolarizability | Bromo-substituted stilbenes, chalcones, and benzophenones |

| Optical Switching | Bistable optical switching | Organometallic complexes |

Development of Agrochemicals and Specialty Chemicals

The development of new agrochemicals often involves the synthesis and screening of novel chemical entities for desired biological activity against pests and weeds. While the direct application of this compound in agrochemicals is not explicitly detailed in the search results, its role as a versatile chemical intermediate suggests its potential use in creating more complex molecules for this purpose. The synthesis of specialty chemicals, which are produced for specific applications, could also benefit from the unique reactivity and structural features of this compound.

Analytical Methodologies for Research and Characterization

Chromatographic Techniques for Isolation and Purity Assessment

Chromatography is fundamental to the purification and analytical assessment of Tert-butyl 4-bromo-3,5-dimethoxybenzoate, ensuring it meets the stringent purity requirements for subsequent research and synthesis.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound. Reversed-phase HPLC methods are typically employed, utilizing a non-polar stationary phase (like C18) and a polar mobile phase. A common mobile phase composition would consist of a gradient mixture of acetonitrile (B52724) and water. sielc.comsielc.com This method allows for the separation of the target compound from starting materials, by-products, and other impurities.

For preparative applications, HPLC can be scaled up to isolate larger quantities of the compound. sielc.com This is particularly useful when high-purity material is required for sensitive downstream applications or for the generation of analytical standards.

Table 1: Typical HPLC Parameters for Analysis of Related Aromatic Esters

| Parameter | Value |

| Column | Reversed-Phase C18, 5 µm particle size |

| Mobile Phase | Acetonitrile and Water (with optional acid modifier like formic acid for MS compatibility) |

| Detection | UV at 280 nm |

| Flow Rate | 0.5 - 1.0 mL/min |

| Application | Purity assessment and preparative isolation |

Ultra-Performance Liquid Chromatography (UPLC) offers a significant advantage over traditional HPLC by providing much faster analysis times and higher resolution. This is achieved by using columns with smaller particle sizes (typically sub-2 µm). These characteristics make UPLC an ideal choice for high-throughput screening of reaction products or for rapid purity checks during a multi-step synthesis involving this compound. The principles of separation are similar to HPLC, often using reversed-phase columns, but the reduced run time enhances laboratory efficiency. sielc.com

Following its synthesis, the crude this compound product is typically purified using flash column chromatography. This is a common and efficient preparative technique that uses a stationary phase, such as silica gel, and a solvent system (mobile phase) to separate compounds based on their polarity. A solvent gradient, starting with a non-polar solvent (e.g., hexane) and gradually increasing the proportion of a more polar solvent (e.g., ethyl acetate), is used to elute the components from the column. The fractions are collected and analyzed (often by thin-layer chromatography or HPLC) to isolate the pure desired product.

Advanced Spectroscopic Characterization Techniques for Structural Elucidation

Spectroscopic methods are indispensable for confirming the chemical structure of this compound. Techniques such as NMR, IR, and mass spectrometry each provide unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR are primary tools for structural confirmation.

In the ¹H NMR spectrum, the tert-butyl group would exhibit a characteristic singlet at approximately 1.6 ppm. The two equivalent methoxy (B1213986) groups would appear as a singlet around 3.9 ppm, and the two equivalent aromatic protons would also produce a singlet, further downfield.

The ¹³C NMR spectrum would show distinct signals for the quaternary carbons of the tert-butyl group, the methoxy carbons, the aromatic carbons (including the bromine-substituted carbon), and the carbonyl carbon of the ester. docbrown.info

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound would be expected to show characteristic absorption bands. chemicalbook.com Key vibrations include C-H stretching from the alkyl and aromatic moieties, a strong C=O stretch for the ester carbonyl group (typically around 1710-1740 cm⁻¹), and C-O stretching vibrations for the ester and ether linkages. The C-Br bond also has a characteristic stretching vibration in the fingerprint region of the spectrum. docbrown.info

Mass Spectrometry (MS) : Mass spectrometry provides information about the mass-to-charge ratio of the molecule, confirming its molecular weight. Due to the presence of a bromine atom, the molecular ion peak in the mass spectrum of this compound will exhibit a characteristic isotopic pattern. There will be two peaks of nearly equal intensity (the M and M+2 peaks) corresponding to the two major isotopes of bromine, ⁷⁹Br and ⁸¹Br.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Feature | Expected Observation |

| ¹H NMR | tert-butyl protons (-C(CH₃)₃) | Singlet, ~1.6 ppm (9H) |

| Methoxy protons (-OCH₃) | Singlet, ~3.9 ppm (6H) | |

| Aromatic protons (-ArH) | Singlet (2H) | |

| IR | Ester Carbonyl (C=O) Stretch | ~1710-1740 cm⁻¹ |

| Aromatic C-H Stretch | ~3000-3100 cm⁻¹ | |

| Aliphatic C-H Stretch | ~2850-2975 cm⁻¹ | |

| C-O Stretch | ~1100-1300 cm⁻¹ | |

| C-Br Stretch | ~500-750 cm⁻¹ docbrown.info | |

| Mass Spec | Molecular Ion (M⁺) | Isotopic peaks for C₁₃H₁₇BrO₄ at m/z ~316 and ~318 |

Integration into Pharmacokinetics and Metabolism Studies for Related Pharmaceutical Candidates

This compound is primarily a synthetic building block, not an active pharmaceutical ingredient itself. However, it is a valuable precursor for synthesizing more complex molecules that may be investigated as pharmaceutical candidates. The analytical techniques developed for the characterization of this precursor are directly relevant to the study of any subsequent drug candidates derived from it.

Once a potential drug candidate is synthesized using this bromo-benzoate derivative, it would undergo extensive pharmacokinetic (PK) and metabolism studies. These studies investigate how the substance is absorbed, distributed, metabolized, and excreted (ADME) by an organism.

For instance, if a candidate derived from this compound enters metabolic studies, researchers would investigate potential biotransformations. Based on studies of structurally related compounds like 4-bromo-2,5-dimethoxyphenethylamine, common metabolic pathways include oxidative deamination and demethylation. nih.govresearchgate.net For a candidate containing the tert-butyl ester and dimethoxy phenyl moieties, key metabolic reactions to investigate would include:

Ester Hydrolysis : The tert-butyl ester group could be hydrolyzed by esterase enzymes to form the corresponding carboxylic acid.

O-Demethylation : One or both of the methoxy groups could be demethylated to form phenolic metabolites.

Analytical methods such as LC-MS/MS would be crucial for identifying and quantifying these potential metabolites in biological samples (e.g., plasma, urine, hepatocytes). nih.gov Therefore, the foundational analytical work on this compound is integral to the broader drug discovery and development process of related pharmaceutical candidates.

Future Directions and Emerging Research Areas

Development of More Efficient and Sustainable Synthetic Routes

The pursuit of green and sustainable chemistry has cast a spotlight on the synthesis of valuable chemical intermediates like tert-butyl 4-bromo-3,5-dimethoxybenzoate. Future research is increasingly directed towards minimizing environmental impact and maximizing efficiency. One promising avenue is the adoption of biocatalysis. The enzymatic synthesis of aromatic esters, for instance, offers a milder and more selective alternative to traditional chemical methods. Lipases, in particular, have demonstrated considerable potential in catalyzing esterification reactions with high yields and under environmentally benign conditions. The application of immobilized enzymes could further enhance the sustainability of the process by allowing for catalyst recycling and continuous operation.

Another key area of development is the adherence to the principles of atom economy, which seeks to maximize the incorporation of all materials used in the process into the final product. Research into catalytic systems that promote high selectivity and minimize byproduct formation is crucial. This includes the exploration of novel solid acid catalysts for the esterification of the parent 4-bromo-3,5-dimethoxybenzoic acid, which can be easily separated from the reaction mixture and reused, thereby reducing waste and processing costs.

| Synthesis Approach | Key Advantages | Research Focus |

| Biocatalysis | High selectivity, mild reaction conditions, reduced waste | Immobilized lipases, solvent-free systems |

| Green Catalysis | Catalyst recyclability, reduced environmental impact | Solid acid catalysts, novel catalytic materials |

| Atom Economy | Maximized reactant incorporation, minimized byproducts | Highly selective reaction pathways |

Exploration of Novel Reactivity and Catalysis for Derivatization

The bromine atom on the aromatic ring of this compound serves as a versatile handle for a wide array of chemical transformations, most notably palladium-catalyzed cross-coupling reactions. These reactions are fundamental in the construction of complex organic molecules. Future research will likely focus on expanding the scope and efficiency of these derivatization methods.

The Suzuki-Miyaura coupling , which pairs the aryl bromide with a boronic acid or ester, is a powerful tool for forming new carbon-carbon bonds. Advances in this area may involve the development of more active and stable palladium catalysts, allowing the reaction to proceed under milder conditions and with a broader range of substrates. Similarly, the Buchwald-Hartwig amination offers a direct route to introduce nitrogen-containing functional groups, which are prevalent in pharmaceuticals. The exploration of novel ligands for the palladium catalyst is a key area of research to improve the efficiency and generality of this transformation. The Sonogashira coupling , which introduces an alkyne moiety, is another important derivatization reaction. The development of copper-free Sonogashira protocols is a significant trend, aimed at reducing the environmental and toxicological concerns associated with copper catalysts.

| Cross-Coupling Reaction | Coupling Partner | Bond Formed | Emerging Trends |

| Suzuki-Miyaura | Boronic acid/ester | C-C | More active catalysts, milder conditions |

| Buchwald-Hartwig | Amine | C-N | Novel ligand development |

| Sonogashira | Terminal alkyne | C-C (sp) | Copper-free catalytic systems |

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow chemistry represents a paradigm shift in chemical manufacturing. For a versatile building block like this compound, integration with flow chemistry platforms offers numerous advantages, including enhanced safety, improved reaction control, and the potential for seamless multi-step syntheses. The precise control over reaction parameters such as temperature, pressure, and reaction time in a microreactor can lead to higher yields and purities.

Furthermore, the incorporation of this compound into automated synthesis platforms is a burgeoning area of research. These robotic systems can perform a large number of reactions in parallel, accelerating the discovery of new derivatives with desired properties. The ability to rapidly generate libraries of compounds based on the this compound scaffold is particularly valuable in the early stages of drug discovery and materials science research.

Computational Chemistry Approaches for Reaction Prediction and Mechanism Elucidation

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting chemical reactivity. For this compound, DFT calculations can provide valuable insights into the mechanisms of its various reactions. For instance, computational studies can elucidate the intricate steps of palladium-catalyzed cross-coupling reactions, including oxidative addition, transmetalation, and reductive elimination. This understanding can guide the design of more efficient catalysts and the optimization of reaction conditions.

Moreover, the emergence of machine learning and artificial intelligence in chemistry is opening new frontiers in reaction prediction. By training algorithms on large datasets of chemical reactions, it is becoming possible to predict the outcome of a reaction with a given set of reactants and conditions. Such predictive models could be applied to the derivatization of this compound, enabling chemists to identify the most promising reaction pathways and conditions before even entering the laboratory.

Expanding Applications in Drug Discovery and Advanced Materials Science

The structural motifs present in this compound make it an attractive starting material for the synthesis of a wide range of functional molecules. In drug discovery, the dimethoxy-substituted aromatic ring is a common feature in many bioactive compounds. The ability to further functionalize the molecule via its bromo group allows for the creation of diverse chemical libraries for screening against various biological targets. For example, related brominated aromatic compounds serve as key intermediates in the synthesis of kinase inhibitors, a major class of anticancer drugs.

In the realm of advanced materials science, the rigid aromatic core of this compound can be incorporated into larger polymeric structures. The synthesis of functionalized polymers from brominated precursors is a well-established strategy for developing materials with tailored electronic, optical, or thermal properties. For instance, the incorporation of such aromatic units can enhance the thermal stability and mechanical strength of polymers. Furthermore, the derivatization of this compound could lead to the development of novel organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Q & A

Q. What are the optimal conditions for synthesizing tert-butyl 4-bromo-3,5-dimethoxybenzoate?

To synthesize this compound, a two-step approach is often employed: (1) bromination of a dimethoxybenzoic acid derivative and (2) esterification with tert-butyl groups. For esterification, a dichloromethane/dimethylformamide (DCM/DMF) solvent system with potassium carbonate as a base and tert-butyl bromoacetate as the alkylating agent has been effective, yielding ~83% product after 24 hours . Key parameters include maintaining an inert atmosphere (argon) and precise control of reaction time to minimize side reactions like hydrolysis.

Q. How is this compound characterized spectroscopically?

- NMR : The tert-butyl group appears as a singlet at ~1.4 ppm (9H) in H NMR. Aromatic protons (2H) resonate as a singlet at ~6.8–7.2 ppm due to symmetry.

- Mass Spectrometry : The molecular ion peak matches the exact mass (calculated for : 332.03 g/mol), with fragmentation patterns confirming the loss of the tert-butyl group (-56 Da) and bromine (-79 Da) .

- IR : Stretching vibrations for ester carbonyl (~1720 cm) and methoxy C-O (~1250 cm) are critical for functional group verification.

Q. What coupling reactions are feasible with this compound?

The bromine substituent enables cross-coupling reactions. For example, Suzuki-Miyaura coupling with potassium vinyltrifluoroborate under microwave-assisted conditions (150°C, PdCl(dppf) catalyst) achieved 82% yield in 30 minutes. Reaction efficiency depends on the electron-withdrawing ester group, which enhances oxidative addition to palladium .

Advanced Research Questions

Q. How do steric and electronic effects influence reactivity in cross-coupling reactions?

The 3,5-dimethoxy groups create steric hindrance, slowing transmetallation steps in coupling reactions. However, the para-ester group acts as an electron-withdrawing moiety, offsetting steric limitations by stabilizing the palladium intermediate. Computational studies (DFT) suggest that adjusting the catalyst’s ligand (e.g., dppf vs. PPh) can mitigate steric effects .

Q. How can contradictory spectral data be resolved during structural elucidation?

If NMR signals conflict with expected symmetry (e.g., split aromatic peaks), use X-ray crystallography or 2D NMR (COSY, HSQC) to confirm regiochemistry. For mass spectrometry discrepancies, high-resolution MS (HRMS) or isotopic pattern analysis (e.g., Br vs. Br) can clarify bromine’s presence .

Q. What strategies improve stability during long-term storage?

Store under inert gas (N or Ar) at -20°C in amber vials to prevent ester hydrolysis or debromination. Avoid prolonged exposure to moisture or light, as methoxy groups can undergo demethylation under acidic conditions .

Q. How can derivatives of this compound be designed for biological activity studies?

Replace the bromine with boronate esters for Suzuki couplings or introduce amino groups via Buchwald-Hartwig amination. For antimicrobial studies, pyrazole or oxime derivatives (e.g., replacing tert-butyl with bioisosteres) have shown enhanced activity in related compounds .

Q. What computational tools predict reactivity in functionalization reactions?

Density Functional Theory (DFT) simulations (e.g., Gaussian 16) model transition states for bromine substitution. Parameters like Fukui indices identify electrophilic/nucleophilic sites, while solvent effects (SMD model) refine predictions for polar aprotic solvents like DMF .

Q. How does reaction time impact yield in microwave-assisted syntheses?

In Suzuki-Miyaura couplings, yields increased from 44% (20 minutes) to 82% (30 minutes) under microwave conditions. Prolonged heating (>30 minutes) risks decomposition, emphasizing the need for real-time monitoring via TLC or inline IR .

Q. What alternative substrates compete with this compound in coupling reactions?

Methyl 4-bromo-3,5-dimethoxybenzoate (similar structure) shows comparable reactivity but lower steric hindrance. Substrates with electron-donating groups (e.g., -OMe) require higher catalyst loading, while electron-deficient analogs (e.g., -NO) accelerate oxidative addition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.